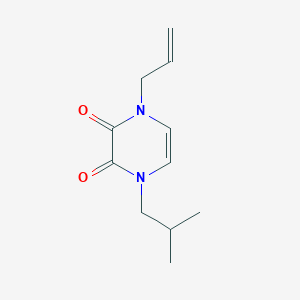
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a chemical compound that belongs to the class of pyrazine derivatives This compound is notable for its structural features which include a tetrahydropyrazine ring substituted at positions 1 and 4 with an isobutyl and allyl group, respectively
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves a multistep synthesis process. A common synthetic route may start with the preparation of the pyrazine ring, followed by the introduction of the isobutyl and allyl substituents. This may involve:
Formation of the pyrazine ring through a cyclization reaction of appropriate precursors.
Introduction of the isobutyl group via a nucleophilic substitution reaction.
Allylation of the ring using allyl halides under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound could involve similar synthetic steps but scaled-up processes. Optimization for industrial-scale synthesis would focus on maximizing yield, minimizing reaction time, and ensuring product purity. Key considerations would include the selection of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions:
Oxidation: : The compound can undergo oxidation, particularly at the allyl group, to form epoxides or other oxidized products.
Reduction: : Reduction reactions might target the carbonyl groups in the pyrazine ring, leading to the formation of alcohol derivatives.
Substitution: : The isobutyl and allyl groups can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Solvents like dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C).
Major Products
The major products from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl groups could produce alcohols.
科学的研究の応用
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has significant applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Potential use as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione varies depending on its application:
Molecular Targets: : It may interact with enzymes or receptors involved in biological pathways, altering their activity.
Pathways Involved: : Could modulate pathways related to inflammation or microbial growth, depending on its use.
類似化合物との比較
Comparison with Other Compounds
Pyrazine Derivatives: : Similar compounds include other tetrahydropyrazine derivatives with different substituents. Each derivative’s uniqueness arises from the nature and position of its substituents, which influence its chemical behavior and applications.
Similar Compounds
1-(2-Methylpropyl)-3,5-dimethylpyrazine
2,5-Dimethyl-3-isobutylpyrazine
3-Allyl-2,5-dimethylpyrazine
These compounds share structural similarities but differ in their specific substituent groups, leading to variations in their reactivity and applications.
特性
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h4,6-7,9H,1,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZHVGBNCACOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














